Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate
Description
This compound features a bifunctional isoxazole-dihydroisoxazole framework linked via a carbonyl group. The dihydroisoxazole moiety is substituted with a [3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino methyl group, while the isoxazole ring contains an ethyl ester.
Properties
IUPAC Name |
ethyl 4-[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O5/c1-2-28-16(27)13-10(7-29-25-13)14(26)12-4-9(30-24-12)6-23-15-11(18)3-8(5-22-15)17(19,20)21/h3,5,7,9H,2,4,6H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIXBWDWDZUDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-3-isoxazolecarboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of CHClFNO and a molecular weight of 516.91 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including a chloro-trifluoromethyl pyridine moiety and isoxazole derivatives.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | E. coli | 200 |
| Compound B | S. aureus | 1.4 |
| Ethyl Derivative | P. aeruginosa | 140 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, its structural analogs have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases . The IC50 values for these activities were reported to be comparable to known inhibitors such as physostigmine.
The proposed mechanism of action for the antimicrobial activity includes disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis. The presence of the isoxazole ring is believed to enhance the lipophilicity of the compound, allowing it to penetrate bacterial membranes more effectively .
Case Studies
- Study on Antibacterial Activity : A recent study focused on a series of isoxazole derivatives, including those related to this compound. The results indicated that compounds with higher lipophilicity exhibited greater antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that structural modifications can significantly enhance efficacy .
- Neuroprotective Effects : Another research effort evaluated the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage in vitro. The study found that certain derivatives could reduce apoptosis in neuronal cells by modulating oxidative stress pathways, indicating potential therapeutic applications in neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]methyl-4,5-dihydroisoxazole-3-carboxylic acid (CAS: N/A)
- Key Difference : Lacks the ethyl ester and second isoxazole ring.
Compound B : Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS: 1418287-34-9)
- Key Difference : Substituted with 2-chlorobenzoyl instead of pyridinyl.
- Implications : The pyridinyl group in the target compound enables π-π stacking interactions, whereas the benzoyl group in Compound B may exhibit stronger dipole interactions .
Compound C : Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate (CAS: 338408-87-0)
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol (est.) | ~350 g/mol | 314.74 g/mol | 309.33 g/mol |
| LogP | ~3.5 (est.) | ~2.8 (est.) | 2.9 | 2.7 |
| Water Solubility | Low | Moderate | Low | Moderate |
Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
